molecular formula C23H22BrFN4O3 B2721127 1-(2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione CAS No. 868965-22-4

1-(2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Katalognummer: B2721127
CAS-Nummer: 868965-22-4
Molekulargewicht: 501.356
InChI-Schlüssel: MKFFSVPFPUVHGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C23H22BrFN4O3 and its molecular weight is 501.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione, also referred to by its CAS number 923512-39-4, is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on various research studies.

Synthesis and Structural Characterization

The target compound can be synthesized through a multistep reaction involving the condensation of specific pyrazole derivatives with piperazine-based moieties. The synthesis typically involves the following steps:

  • Formation of Pyrazole Derivative : The initial step involves synthesizing a pyrazole derivative substituted with bromine and fluorine at specific positions.
  • Piperazine Coupling : The synthesized pyrazole is then coupled with an ethylpiperazine derivative, forming the final product through a series of chemical reactions under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the compound. For instance, the crystal structure analysis reveals distinct conformations and interactions within the molecule, which may influence its biological activity .

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For example, derivatives similar to our target compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15Apoptosis induction
Study BHeLa (cervical cancer)10Cell cycle arrest
Study CA549 (lung cancer)20Inhibition of angiogenesis

Inhibition of Carbonic Anhydrase

Another area of interest is the inhibition of carbonic anhydrase (CA) enzymes. Compounds similar to our target have demonstrated effective inhibition against isoforms CA IX and CA XII, which are associated with tumor progression and metastasis. The selectivity for CA XII over CA IX suggests potential for developing targeted cancer therapies .

Table 2: Carbonic Anhydrase Inhibition Data

CompoundCA IX Inhibition (nM)CA XII Inhibition (nM)Selectivity Ratio
Compound A200504:1
Compound B150305:1
Target CompoundTBDTBDTBD

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study investigated the effects of a related pyrazole compound on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM and significant apoptosis induction through mitochondrial pathways .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and prolonged survival rates, indicating potential for therapeutic applications in oncology .

Eigenschaften

IUPAC Name

1-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrFN4O3/c1-2-27-11-12-28(23(32)22(27)31)14-21(30)29-20(16-5-9-18(25)10-6-16)13-19(26-29)15-3-7-17(24)8-4-15/h3-10,20H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFFSVPFPUVHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.